Array ( [bid] => 14860057 ) Buy 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol

4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol

Catalog No.
S15458562
CAS No.
M.F
C14H14ClNO
M. Wt
247.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol

Product Name

4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol

IUPAC Name

4-chloro-2-[(4-methylanilino)methyl]phenol

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

InChI

InChI=1S/C14H14ClNO/c1-10-2-5-13(6-3-10)16-9-11-8-12(15)4-7-14(11)17/h2-8,16-17H,9H2,1H3

InChI Key

DRDMVHBANUKDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O

4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol is an organic compound notable for its complex structure and functional groups. It belongs to the class of chlorinated phenols, characterized by the presence of a chloro substituent and an amino-methyl group attached to the aromatic ring. This compound has the molecular formula C14H14ClNO and a molecular weight of approximately 251.72 g/mol. Its structure includes a phenolic hydroxyl group, which is significant for its reactivity and potential biological activity.

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: If nitro groups are present, they can be reduced to amino groups.
  • Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol may exhibit antimicrobial and anticancer properties. Its mechanism of action is thought to involve interactions with specific biological targets, such as enzymes or receptors, potentially inhibiting their activity. The presence of both chloro and amino groups enhances its lipophilicity, which may facilitate cellular penetration and influence its biological effects.

The synthesis of 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-chloro-2-methylphenol and 4-methylphenylamine.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions, often in the presence of a catalyst to enhance yield.
  • Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the final product in a pure form.

This compound has several applications across various fields:

  • Chemical Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biological Research: Investigated for potential therapeutic applications, particularly in antimicrobial and anticancer studies.
  • Industrial Use: Employed in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol with biological systems have revealed potential mechanisms through which it may exert its effects. For instance, the compound's ability to form hydrogen bonds with proteins suggests that it could inhibit enzymatic activities relevant to disease processes. Additionally, its structural characteristics may allow it to interact with various cellular pathways, further influencing its biological activity.

Several compounds share structural similarities with 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol:

Compound NameStructural FeaturesUnique Characteristics
4-Chloro-2-methylphenolContains a chloro group and methyl substituentLacks the amino-methyl group
4-Chloro-3-methylphenolContains a chloro group and methyl substituentLacks the second chlorine atom and amino-methyl group
2-Chloro-4-methylphenolContains a chloro group and methyl substituentDifferent positions of chlorine and methyl groups
4-Chloro-2-amino phenolContains an amino groupLacks the additional methyl group

Uniqueness

The uniqueness of 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol lies in its combination of both an amino-methyl group and a chloro substituent on the aromatic ring. This specific arrangement not only enhances its reactivity but also contributes to its potential biological activities that are not observed in similar compounds listed above .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

247.0763918 g/mol

Monoisotopic Mass

247.0763918 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types